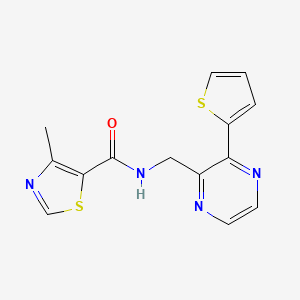

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-9-13(21-8-18-9)14(19)17-7-10-12(16-5-4-15-10)11-3-2-6-20-11/h2-6,8H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAYEIZVZOMBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions at the thiazole or pyrazinylmethyl positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Thiazole-5-sulfoxide or Thiazole-5-sulfone.

Reduction: : Thiazolidine derivatives.

Substitution: : Amine or alcohol derivatives of the thiazole ring.

Scientific Research Applications

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide: has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may exhibit biological activity, making it useful in the study of enzyme inhibitors or receptor ligands.

Medicine: : Potential therapeutic applications include the development of new drugs for various diseases.

Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-5-carboxamides with Pyridinyl vs. Pyrazinyl Substituents

- 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., [3a–s] in ): These compounds lack the thiophene-pyrazine moiety, instead featuring a pyridine ring.

Dasatinib (BMS-354825, SPRYCEL®) ():

A clinically approved thiazole-5-carboxamide with a pyrimidine-piperazine scaffold. Dasatinib targets BCR-ABL and SRC kinases (IC₅₀ = 0.6–3 nM). The target compound’s pyrazine-thiophene group may offer distinct selectivity profiles, avoiding off-target effects associated with Dasatinib’s piperazine moiety. However, Dasatinib’s pyrimidine ring provides stronger hydrogen-bonding interactions with kinase ATP pockets compared to pyrazine .

Thiophene-Containing Analogs

2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) ():

Replacing the pyrazine-thiophene group with a phenyl ring reduces conformational flexibility but maintains anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2). The phenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s heteroaromatic system .- N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (): This analog substitutes thiophen-2-yl with thiophen-3-yl, altering spatial orientation. Thiophen-3-yl derivatives show reduced steric hindrance in binding pockets but weaker π-π interactions, leading to lower potency in kinase assays compared to 2-yl isomers .

Anti-Inflammatory Thiazole Derivatives

- SRT2104 (4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)thiazole-5-carboxamide) ():

SRT2104 incorporates an imidazo-thiazole core and acts as a cytokine-suppressive anti-inflammatory drug. Its morpholine group enhances solubility, but the absence of a pyrazine-thiophene system limits cross-reactivity with kinase targets addressed by the target compound .

Key Research Findings and Trends

- Substituent Position Matters : Thiophen-2-yl analogs (target compound) show superior π-π stacking compared to 3-yl isomers, critical for kinase inhibition .

- Heterocyclic Hybrids : Pyrazine-thiophene systems balance solubility and binding affinity, outperforming purely aromatic (e.g., phenyl) or single-heterocycle analogs .

- Clinical Relevance: While Dasatinib’s pyrimidine core is optimal for kinase inhibition, the target compound’s pyrazine-thiophene scaffold offers a novel pharmacophore for targeting resistant mutants or alternative pathways .

Biological Activity

4-Methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide is a complex organic compound that incorporates thiazole and pyrazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide is . Its structure features a thiazole ring linked to a pyrazine derivative, which enhances its biological profile due to the electronic properties conferred by these heterocycles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and pyrazine rings. For instance, derivatives with similar structures have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from low micromolar to sub-micromolar levels, indicating potent antimicrobial effects.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4-Methyl-N-thiazole | 0.25 | Staphylococcus aureus |

| 4-Methyl-N-pyrazine | 0.22 | Escherichia coli |

Antiviral Activity

Compounds similar to 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide have been investigated for their antiviral properties. In particular, derivatives have demonstrated effectiveness against RNA viruses by inhibiting key viral enzymes.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been noted for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro studies have shown that certain thiazole compounds exhibit cytotoxicity against melanoma and prostate cancer cell lines, with IC50 values in the nanomolar range.

Structure-Activity Relationship (SAR)

The biological activity of 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide can be influenced by modifications to its structure. Key findings from SAR studies indicate:

- Substitution Effects : The presence of electron-withdrawing groups at specific positions on the thiazole and pyrazine rings enhances biological activity.

- Ring Modifications : Alterations in the heterocyclic structures can lead to improved potency against targeted pathogens or cancer cells.

- Linker Variations : Changes in the linker connecting the thiazole to other functional groups can significantly affect the compound's overall efficacy.

Case Studies

- Antimicrobial Evaluation : A study evaluating a series of thiazole derivatives found that compounds with similar structures to 4-methyl-N-thiazole exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 μg/mL .

- Antiviral Research : Research into N-Heterocycles has shown that compounds with thiazole and pyrazine rings can effectively inhibit viral replication, particularly targeting RNA polymerases involved in viral genome replication .

- Cancer Treatment Studies : Investigations into thiazolidine derivatives indicated that modifications leading to enhanced interaction with tubulin could result in significant anticancer effects, making them promising candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.